molecular formula C9H8FNO3 B3133655 1-(4-Fluoro-2-nitrophenyl)propan-2-one CAS No. 39616-99-4

1-(4-Fluoro-2-nitrophenyl)propan-2-one

Cat. No. B3133655
CAS RN: 39616-99-4
M. Wt: 197.16 g/mol
InChI Key: ZUSSYVUYWCVGHV-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)propan-2-one is a chemical compound with the CAS number 39616-99-4 . It has a molecular weight of 197.17 . It is usually available in powder form .


Synthesis Analysis

The synthesis of this compound can be achieved from 3-Penten-2-one, 3-(4-fluoro-2-nitrophenyl)-4-hydroxy .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-fluoro-2-nitrophenyl)acetone . The InChI code for the compound is 1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 197.17 .

Scientific Research Applications

Photophysical Properties of Chalcone Derivatives

Research on chalcone derivatives, which share structural similarities with 1-(4-Fluoro-2-nitrophenyl)propan-2-one, demonstrates their photophysical properties in different solvents. The study highlights how solvent polarity affects the absorption and fluorescence characteristics due to intramolecular charge transfer interactions, indicating their potential in optoelectronic applications (Kumari et al., 2017).

Corrosion Inhibition

Another application involves the use of nitrophenyl derivatives as corrosion inhibitors for metals. A specific study explored the effectiveness of such compounds in protecting mild steel in acidic environments, showcasing their potential in industrial maintenance (Hamani et al., 2017).

Crystal Structure Analysis

Crystallographic studies of related nitrophenyl and fluorophenyl compounds provide insights into their structural configurations, intermolecular interactions, and potential for designing more effective materials and pharmaceuticals (Sharma et al., 2014).

Radiosynthesis for PET Tracers

Research on the radiosynthesis of organophosphate esters related to "this compound" explores their use as PET tracer surrogates for chemical warfare agents, contributing to advancements in medical imaging and toxicology (Hayes et al., 2018).

Process Development in Pharmaceutical Synthesis

The development of novel antibacterial candidates involves intermediates structurally related to "this compound." This research underlines the importance of such compounds in synthesizing new drugs, showcasing their role in pharmaceutical manufacturing (Yang et al., 2014).

Chemical Reaction Mechanisms

Studies on the mechanism of base-promoted HF elimination from related fluorinated ketones contribute to our understanding of chemical reaction pathways, crucial for designing more efficient synthetic processes in organic chemistry (Ryberg & Matsson, 2002).

properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSSYVUYWCVGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283739
Record name 1-(4-Fluoro-2-nitrophenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39616-99-4
Record name 1-(4-Fluoro-2-nitrophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39616-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluoro-2-nitrophenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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